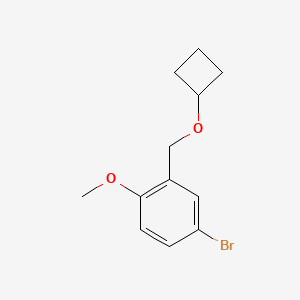

4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene

Übersicht

Beschreibung

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .Wissenschaftliche Forschungsanwendungen

-

Organic Nonlinear Optical Crystal

- Field : Material Science

- Application : The compound 4-bromo-2-methylbenzonitrile is used in the growth of organic nonlinear optical crystals .

- Method : The crystal was prepared at room temperature by the slow evaporation method .

- Results : The grown crystal exhibited violet and red emissions. It was stable up to 125.59 °C and showed a high dielectric constant at a low frequency .

-

Synthesis of Inhibitors

- Field : Pharmaceutical Chemistry

- Application : 4-Bromo-2-methoxyaniline is used as a reagent in the synthesis of inhibitors .

- Method : It is used in the synthesis of 3,5-diamino-1,2,4-triazole ureas as potent anaplastic lymphoma kinase (ALK) inhibitors and chroman-3-amides as potent Rho kinase inhibitors .

- Results : The synthesized inhibitors are potent against ALK and Rho kinase .

-

Synthesis of 4-Bromo Quinolines

- Field : Organic Chemistry

- Application : The compound ortho-Propynol Phenyl Azides is used for the synthesis of 4-Bromo Quinolines .

- Method : The cascade transformation performs smoothly to generate desired products in moderate to excellent yields with good functional groups compatibility . TMSBr not only acted as an acid-promoter to initiate the reaction, but also as a nucleophile .

- Results : 4-Bromo quinolines as key intermediates could further undergo the coupling reactions or nucleophilic reactions to provide a variety of functionalized compounds with molecular diversity at C4 position of quinolines .

-

Growth of Organic Nonlinear Optical Crystal

- Field : Material Science

- Application : The compound 4-bromo-2-methylbenzonitrile is used in the growth of organic nonlinear optical crystals .

- Method : The crystal was prepared at room temperature by the slow evaporation method .

- Results : The grown crystal exhibited violet and red emissions. It was stable up to 125.59 °C and showed a high dielectric constant at a low frequency .

-

Synthesis of 4-Bromo-2-Methoxybenzaldehyde

- Field : Organic Chemistry

- Application : A new synthesis of 4-bromo-2-methoxybenzaldehyde is reported from 1,4 dibromo 2-fluorobenzene .

- Method : First, 2-fluoro-4-bromobenzaldehyde is prepared through metal halogen exchange and formylation with a formyl source at 0° C . After crystallization, this intermediate is reacted with methanol in the presence of potassium carbonate .

- Results : Subsequently, 4-bromo-2-methoxy-benzaldehyde is crystallized .

-

Hallucinogenic Drug

- Field : Pharmacology

- Application : 4-bromo-2,5-dimethoxyphenethylamine (also known as 2C-B, Venus, Bromo, Erox, Bees and/or Nexus) is a synthetic drug with hallucinogenic activity similar to LSD, mescaline and psilocybin .

- Method : It is consumed orally, in tablets which typically contain 5 mg, in doses of between 10 and 50 mg . It may also be insufflated in powdered form .

- Results : Following an onset period of 20–90 minutes, the effects may last for two to five hours and after-effects may last between two and four hours .

Safety And Hazards

Eigenschaften

IUPAC Name |

4-bromo-2-(cyclobutyloxymethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-14-12-6-5-10(13)7-9(12)8-15-11-3-2-4-11/h5-7,11H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBBYGUVONHBCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)COC2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(cyclobutoxymethyl)-1-methoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1444952.png)

![4-[(Dimethylamino)methyl]-2-nitroaniline](/img/structure/B1444955.png)

![4-Amino-2-(3-methoxyphenyl)-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B1444956.png)

![[2-Amino-1-(2-methylphenyl)propyl]dimethylamine](/img/structure/B1444960.png)

![[2-(2-Ethoxyethoxy)-4-methylphenyl]methanamine](/img/structure/B1444965.png)

![1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene](/img/structure/B1444970.png)

![1-[3-(Difluoromethoxy)phenyl]piperazine](/img/structure/B1444971.png)